molecular formula C12H16O2 B069866 5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol CAS No. 165072-42-4

5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol

Cat. No.: B069866
CAS No.: 165072-42-4
M. Wt: 192.25 g/mol
InChI Key: LTZDOFUSNTZXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol is an organic compound with the molecular formula C12H16O2 It is a derivative of indan, a bicyclic hydrocarbon, and features a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the indan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindan-1-one and isobutyraldehyde.

    Grignard Reaction: The first step involves the formation of a Grignard reagent from isobutyraldehyde and magnesium in anhydrous ether. This Grignard reagent is then reacted with 5-methoxyindan-1-one to form the corresponding alcohol.

    Reduction: The intermediate product is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of more reduced derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more reduced alcohols or hydrocarbons.

    Substitution: Formation of substituted indan derivatives.

Scientific Research Applications

5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylindan-1-ol: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.

    5-Methoxyindan-1-ol: Lacks the two methyl groups, which may affect its steric properties and reactivity.

    2,2-Dimethyl-5-hydroxyindan-1-ol: Has a hydroxyl group instead of a methoxy group, which can influence its hydrogen bonding and solubility.

Uniqueness

5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol is unique due to the presence of both the methoxy and dimethyl groups, which confer distinct steric and electronic properties

Properties

CAS No.

165072-42-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol

InChI

InChI=1S/C12H16O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6,11,13H,7H2,1-3H3

InChI Key

LTZDOFUSNTZXAB-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C1O)C=CC(=C2)OC)C

Canonical SMILES

CC1(CC2=C(C1O)C=CC(=C2)OC)C

Synonyms

2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-OL

Origin of Product

United States

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